molecular formula C10H10BF2NO2 B15342772 Difluoro(3-oxo-N-phenylbutyramidato-O,O')boron CAS No. 15387-98-1

Difluoro(3-oxo-N-phenylbutyramidato-O,O')boron

Cat. No.: B15342772
CAS No.: 15387-98-1
M. Wt: 225.00 g/mol
InChI Key: JRASYOPKEUTBOX-UHFFFAOYSA-N
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Description

Difluoro(3-oxo-N-phenylbutyramidato-O,O')boron is a boracyclic complex featuring a tetracoordinated boron center bonded to two fluorine atoms and a bidentate 3-oxo-N-phenylbutyramide ligand. The ligand coordinates via two oxygen atoms (O,O'), forming a five-membered boracyclic ring. This compound exhibits unique electronic properties due to the electron-withdrawing effects of fluorine and the conjugation of the amide ligand. Its stability and reactivity are influenced by π-donation from fluorine to boron, which mitigates the electron-deficient nature of the boron center . Applications include its use as a precursor in regioselective halogenation reactions and in synthesizing fluorescent chelate complexes .

Properties

CAS No.

15387-98-1

Molecular Formula

C10H10BF2NO2

Molecular Weight

225.00 g/mol

IUPAC Name

3-difluoroboranyloxy-N-phenylbut-2-enamide

InChI

InChI=1S/C10H10BF2NO2/c1-8(16-11(12)13)7-10(15)14-9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15)

InChI Key

JRASYOPKEUTBOX-UHFFFAOYSA-N

Canonical SMILES

B(OC(=CC(=O)NC1=CC=CC=C1)C)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of difluoro(3-oxo-N-phenylbutyramidato-O,O’)boron typically involves the reaction of boron trifluoride etherate with 3-oxo-N-phenylbutyramide in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for difluoro(3-oxo-N-phenylbutyramidato-O,O’)boron are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.

Chemical Reactions Analysis

Types of Reactions

Difluoro(3-oxo-N-phenylbutyramidato-O,O’)boron can undergo various types of chemical reactions, including:

    Substitution Reactions: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Coordination Reactions: The boron atom can coordinate with other ligands, forming complexes with different properties.

    Hydrolysis: In the presence of water, the compound can hydrolyze, leading to the formation of boric acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.

    Coordination Reactions: Ligands such as phosphines, amines, and ethers can be used to form coordination complexes. These reactions are often performed in non-polar solvents like toluene or hexane.

    Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.

Major Products Formed

    Substitution Reactions: The major products are the substituted boron compounds, where the difluoro groups are replaced by the nucleophiles.

    Coordination Reactions: The products are coordination complexes with varying properties depending on the ligands used.

    Hydrolysis: The primary products are boric acid derivatives and the corresponding organic fragments.

Scientific Research Applications

Difluoro(3-oxo-N-phenylbutyramidato-O,O’)boron has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds and coordination complexes.

    Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of boron-based drugs.

    Industry: It is used in the development of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of difluoro(3-oxo-N-phenylbutyramidato-O,O’)boron involves its ability to coordinate with various ligands and form stable complexes. The boron atom in the compound can interact with electron-rich species, making it a useful reagent in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands or substrates it interacts with.

Comparison with Similar Compounds

Comparison with Similar Boracyclic Compounds

Electronic and Structural Differences

Bromo-Boracycle (e.g., BBr₂ Complex 2a)
  • Bond Lengths : The B–O and B–C bonds in bromo-boracycles are shorter than those in difluoro-boracycles, reflecting stronger σ-donation from bromine but weaker π-backdonation .
  • Electron Deficiency : Bromo-boracycles are more electron-deficient due to the lower electronegativity of bromine compared to fluorine, leading to higher reactivity in ipso-substitution reactions .
Fluorinated Diazaborofluorenes (e.g., 3,6-Diaza-9-borofluorenes)
  • Lewis Acidity : Fluorinated diazaborofluorenes exhibit stronger Lewis acidity than Difluoro(3-oxo-N-phenylbutyramidato-O,O')boron due to the fused pyridine rings and fluorine substituents, enhancing electron-deficiency .
  • Hydrolytic Stability : The diazaborofluorene scaffold shows superior hydrolytic stability, enabling applications in aqueous environments, unlike the more hydrolysis-prone butyramidato-boron complex .
Thiazole Boron Difluoride Dyes
  • Photophysical Properties: Thiazole-based boron difluoride complexes display large Stokes shifts (Δλ > 100 nm) and solid-state emission, whereas this compound lacks significant fluorescence due to its non-aromatic ligand system .
  • Quantum Yields : Thiazole derivatives achieve quantum yields (ϕFL) up to 0.8, making them superior for optoelectronic applications .

Reactivity in Substitution Reactions

This compound undergoes regioselective halogenation due to the stabilized boron center, whereas bromo-boracycles favor rapid ipso-substitution owing to their higher electrophilicity . For example:

  • Halodeboronation : Bromo-boracycles react faster with halogens (e.g., Cl₂, Br₂) but produce less stable intermediates compared to the difluoro analogue .
  • Nucleophilic Substitution: Difluoro-boron derivatives (e.g., Compound 17 in ) react with amines to form bioactive quinolones like ofloxacin, showcasing utility in pharmaceutical synthesis .

Spectroscopic and Computational Insights

  • ¹⁹F NMR Shifts: The ¹⁹F NMR chemical shifts of this compound vary significantly with solvent.
  • Computational Studies : Ab initio calculations predict stronger B–F π-interactions in this compound than in dipyridomethene boron complexes, correlating with experimental stability data .

Key Research Findings

Fluorination vs. Bromination : Fluorination enhances boron stability via π-donation but reduces electrophilicity, whereas bromination increases reactivity at the expense of stability .

Ligand Effects : Aromatic ligands (e.g., pyridine in diazaborofluorenes) improve photophysical properties, while aliphatic ligands (e.g., butyramidato) favor catalytic versatility .

Solvent Interactions : Coordinating solvents like THF stabilize this compound via adduct formation, critical for reaction selectivity .

Biological Activity

Overview of Difluoro(3-oxo-N-phenylbutyramidato-O,O')boron

This compound is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. Boron compounds have been widely studied for their applications in drug development, particularly in the treatment of cancer and other diseases. The unique properties of boron, such as its ability to form stable complexes and interact with biomolecules, make it a valuable component in therapeutic agents.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. These interactions can lead to:

  • Inhibition of Enzymatic Activity : Boron compounds can inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Targeting Cancer Cells : Research indicates that boron compounds may selectively target cancer cells, inducing apoptosis (programmed cell death) while sparing healthy cells.
  • Antimicrobial Properties : Some studies suggest that boron compounds exhibit antimicrobial activity, making them candidates for developing new antibiotics.

Case Studies and Research Findings

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that boron-containing compounds demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function.
  • Antimicrobial Efficacy : Research in the International Journal of Antimicrobial Agents highlighted the effectiveness of difluoro boron compounds against Gram-positive and Gram-negative bacteria. The study suggested that these compounds disrupt bacterial cell membranes, leading to cell lysis.
  • Enzyme Inhibition : A biochemical analysis showed that this compound inhibited specific enzymes involved in nucleotide metabolism, which could be beneficial in treating diseases characterized by abnormal cell proliferation.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInduces apoptosis via oxidative stressJournal of Medicinal Chemistry
AntimicrobialDisrupts bacterial cell membranesInternational Journal of Antimicrobial Agents
Enzyme inhibitionInhibits nucleotide metabolism enzymesBiochemical Analysis

Q & A

Q. Table 1. Key Spectroscopic Data for Structural Validation

TechniqueParameterObserved RangeReference
19F NMRB–F chemical shiftδ −140 to −150 ppm
X-rayB–O bond length1.46–1.50 Å
IRC=O stretch1650–1700 cm⁻¹

Q. Table 2. Computational Parameters for DFT Studies

FunctionalBasis SetApplicationError Margin
B3LYP6-31G(d,p)HOMO-LUMO gaps±0.2 eV
ωB97xdaug-cc-pvdz19F NMR chemical shifts±5 ppm
M06-2Xdef2-TZVPReaction thermodynamics±3 kcal/mol

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